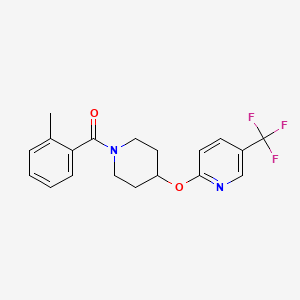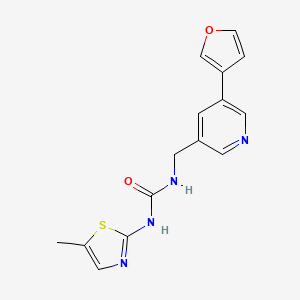
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(5-methylthiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(5-methylthiazol-2-yl)urea is a chemical compound that has gained significant attention in the field of pharmaceutical research. This compound has been identified as a potential drug candidate due to its unique chemical structure and promising biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
Synthesis of Novel Pyridine and Naphthyridine Derivatives : Abdelrazek et al. (2010) explored the dimerization reactions of malononitrile derivatives, leading to the creation of pyridine and naphthyridine derivatives, emphasizing the utility of furan and thiophene units in synthesizing complex heterocyclic compounds with potential applications in material science and pharmaceuticals (Abdelrazek, Kassab, Metwally, & Sobhy, 2010).
Regioselective Synthesis of Dihydro-Furo[2,3-c]pyrrol-4-one Skeleton : Koza et al. (2010) reported on the regioselective synthesis of the dihydro-furo[2,3-c]pyrrol-4-one skeleton, starting from furan derivatives. This work highlights the versatility of furan units in constructing novel organic frameworks, potentially applicable in developing new materials or biologically active molecules (Koza, Karahan, & Balcı, 2010).
Molecular Interaction and Conformational Study
- Substituent Effects on Pyrid-2-yl Ureas : Chien et al. (2004) investigated the conformational isomers of pyrid-2-yl ureas, revealing insights into intramolecular hydrogen bonding and interactions with cytosine, contributing to the understanding of molecular recognition and binding mechanisms (Chien, Leung, Su, Li, Liu, & Wang, 2004).
Propiedades
IUPAC Name |
1-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-(5-methyl-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-10-5-18-15(22-10)19-14(20)17-7-11-4-13(8-16-6-11)12-2-3-21-9-12/h2-6,8-9H,7H2,1H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTNSTJUVAMBCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(5-methylthiazol-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


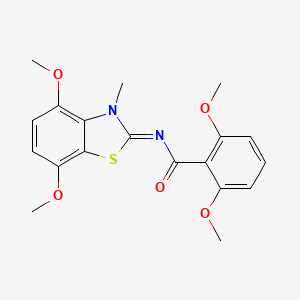
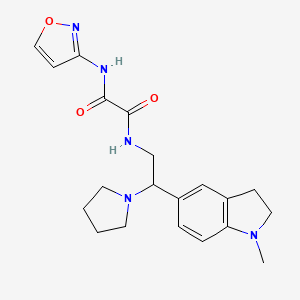
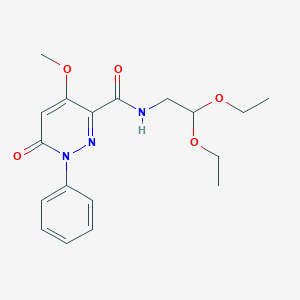


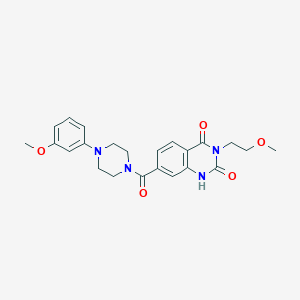

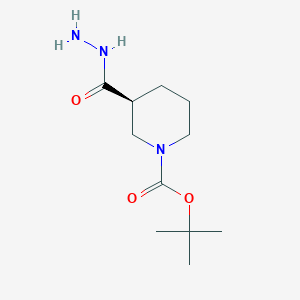
![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2441454.png)
![5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2441456.png)

![ethyl 3-{[(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B2441460.png)
